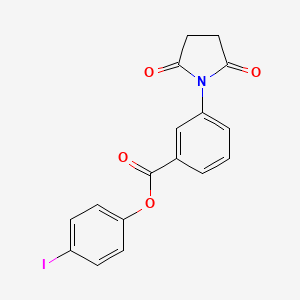
2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide
Overview
Description
2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide is a complex organic compound that features a quinazoline core structure
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazoline core, followed by the introduction of the ethylsulfanyl and benzamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the quinazoline core or the ethylsulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The ethylsulfanyl and benzamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity or specificity.
Comparison with Similar Compounds
Similar compounds to 2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide include other quinazoline derivatives, such as:
- 4-hydroxy-6,7-dimethoxyquinazoline
- N-(4-hydroxyquinazolin-2-yl)benzamide
- Ethylsulfanylquinazoline derivatives
These compounds share structural similarities but may differ in their specific functional groups or overall activity. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-27-16-8-6-5-7-11(16)17(23)21-19-20-13-10-15(26-3)14(25-2)9-12(13)18(24)22-19/h5-10H,4H2,1-3H3,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTPUCMHJLGXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=CC(=C(C=C3C(=O)N2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B3727399.png)
![3-[5-FLUORO-4-OXO-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B3727413.png)
![2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B3727420.png)
![2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL](/img/structure/B3727424.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3727431.png)
![2-[1-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3H-quinazolin-4-one](/img/structure/B3727433.png)
![2-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]sulfanyl-6-iodo-3H-quinazolin-4-one](/img/structure/B3727439.png)
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-6-iodo-3H-quinazolin-4-one](/img/structure/B3727451.png)

![ethyl 2-(4-chlorophenyl)-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B3727470.png)
![N,N-DIETHYL-7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B3727476.png)
![5-(4-methylphenyl)-2-(propylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727483.png)
![2-amino-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3727503.png)
![2-Amino-5-[2-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione](/img/structure/B3727504.png)
